2-Hydrazinyl-4-methylthiazole hydrochloride is a heterocyclic compound with the chemical formula C₄H₈ClN₃S. It is a white to slightly yellow crystalline solid that can be synthesized through various methods, including the reaction of 4-methyl-2-aminothiazole with hydrazine hydrate []. The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
While the specific research applications of 2-hydrazinyl-4-methylthiazole hydrochloride are limited and not extensively documented, its structural features suggest potential areas of exploration:
The presence of the hydrazine moiety in the molecule holds interest for its potential role in the development of new drugs. Hydrazine derivatives have been explored for their diverse biological activities, including antibacterial, antifungal, and anticancer properties []. However, further research is needed to determine if 2-hydrazinyl-4-methylthiazole hydrochloride possesses any such activities.
The heterocyclic ring structure of the compound could be of interest for the development of novel functional materials. For example, thiazole derivatives have been investigated for their potential applications in organic electronics and sensor development due to their unique properties []. However, specific studies exploring the use of 2-hydrazinyl-4-methylthiazole hydrochloride in this field are scarce.
2-Hydrazinyl-4-methylthiazole hydrochloride is a heterocyclic compound characterized by its unique structure, which incorporates both nitrogen and sulfur atoms within a thiazole ring. Its chemical formula is C4H8ClN3S, and it appears as a white to off-white crystalline powder. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of anticancer agents and antimicrobial substances .
The major products formed from these reactions depend on the reagents and conditions used, showcasing the compound's versatility in synthetic chemistry.
2-Hydrazinyl-4-methylthiazole hydrochloride exhibits significant biological activity, particularly in anticancer and antimicrobial domains. Its mechanism of action involves the inhibition of various enzymes and modulation of cellular signaling pathways. Notably, it has been shown to inhibit matrix metalloproteinases and kinases, which are crucial for cell proliferation and survival .
Research indicates that derivatives of thiazole, including this compound, have demonstrated cytotoxic activity against various carcinoma cell lines. The presence of the hydrazinyl group enhances its reactivity and potential efficacy as an anticancer agent .
The synthesis of 2-Hydrazinyl-4-methylthiazole hydrochloride typically involves a straightforward reaction between 2-amino-4-methylthiazole and hydrazine hydrate in the presence of hydrochloric acid. This reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme can be summarized as follows:
In industrial settings, production methods focus on optimizing reaction conditions for large-scale synthesis while minimizing environmental impact through green chemistry approaches .
2-Hydrazinyl-4-methylthiazole hydrochloride has several applications, primarily in:
Studies on 2-Hydrazinyl-4-methylthiazole hydrochloride reveal its ability to interact with various biomolecules. It can bind to enzymes and receptors, leading to either inhibition or activation of their functions. This interaction is critical for understanding its biochemical effects and potential therapeutic applications. The stability and degradation patterns of this compound have also been examined under laboratory conditions, highlighting its suitability for long-term studies .
Several compounds are structurally related to 2-Hydrazinyl-4-methylthiazole hydrochloride. Here are some notable examples:
| Compound Name | Description | Unique Features |
|---|---|---|
| 2-Amino-4-methylthiazole | A precursor compound with amino functionality. | Lacks the hydrazinyl group; primarily used in basic thiazole chemistry. |
| 2-Hydrazinylthiazole | A simpler derivative without methyl substitution. | Less sterically hindered than 2-Hydrazinyl-4-methylthiazole hydrochloride. |
| 4-Methylthiazole | A thiazole derivative without hydrazine functionality. | Primarily known for its role in organic synthesis rather than biological activity. |
The uniqueness of 2-Hydrazinyl-4-methylthiazole hydrochloride lies in the combination of both hydrazinyl and methyl groups on the thiazole ring. This structural configuration enhances its reactivity and biological activity compared to other similar compounds .
2-Hydrazinyl-4-methylthiazole hydrochloride represents a heterocyclic compound characterized by a thiazole ring system substituted with both hydrazinyl and methyl functional groups. The compound possesses the molecular formula C₄H₈ClN₃S and exhibits a molecular weight of 165.64-165.65 grams per mole [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 14397-08-1 [1] [2] [4].
The molecular architecture consists of a five-membered thiazole ring containing both nitrogen and sulfur heteroatoms, with a methyl substituent at the 4-position and a hydrazinyl group (-NHNH₂) attached at the 2-position [1] [2]. The hydrochloride salt form results from protonation of the basic nitrogen atoms, enhancing the compound's stability and handling characteristics.
Crystallographic investigations of related hydrazinyl-thiazole compounds provide insight into the structural arrangement of this class of molecules. In the crystal structure of 2-hydrazinyl-4-methyl-1,3-benzothiazole, the compound crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 3.893(2) Å, b = 7.312(4) Å, c = 14.137(8) Å, and β = 93.416(13)° [5]. The molecular framework exhibits near-planarity with a root mean square deviation of 0.019 Å, except for the terminal amino group which deviates by 0.286(2) Å from the molecular plane [5].
Intermolecular hydrogen bonding patterns play a crucial role in crystal packing arrangements. In related structures, N-H···N hydrogen bonds generate sheet-like arrangements in the crystal lattice, contributing to structural stability [5] [6]. The thiazole ring typically maintains essential planarity with maximum deviations of approximately 0.005 Å for constituent atoms [6].
Table 1: Crystallographic Parameters for Related Hydrazinyl-thiazole Compounds
| Parameter | 2-Hydrazinyl-4-methylbenzothiazole [5] | Related Thiazole Structure [6] |
|---|---|---|
| Space Group | P2₁ | P2₁/c |
| a (Å) | 3.893(2) | 17.7108(8) |
| b (Å) | 7.312(4) | 5.1411(2) |
| c (Å) | 14.137(8) | 15.9065(6) |
| β (°) | 93.416(13) | 94.706(3) |
| Volume (ų) | 401.7(4) | 1443.45(10) |
| Z | 2 | 4 |
Spectroscopic characterization of 2-hydrazinyl-4-methylthiazole hydrochloride employs multiple analytical techniques to elucidate structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy provides definitive structural information through characteristic chemical shift patterns and coupling relationships.
In proton nuclear magnetic resonance spectroscopy, the methyl group attached to the thiazole ring typically resonates between δ 2.3-2.5 parts per million, appearing as a singlet due to the absence of neighboring protons . The thiazole ring proton appears as a characteristic singlet in the aromatic region between δ 7.5-8.5 parts per million [8] . Hydrazinyl protons manifest as broad signals, with the directly attached nitrogen-hydrogen proton appearing around δ 10.8 parts per million and the terminal amino protons around δ 8.0 parts per million [9].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the thiazole carbon framework, with characteristic resonances between δ 150-160 parts per million for the thiazole carbon atoms . The methyl carbon typically appears around δ 12-15 parts per million, while the carbon involved in the hydrazone bridge resonates around δ 145 parts per million [9].
Infrared spectroscopy demonstrates characteristic absorption bands that confirm functional group presence. The hydrazinyl nitrogen-hydrogen stretching vibrations appear around 3200 wavenumbers, while aromatic carbon-hydrogen stretching occurs around 3000-3100 wavenumbers [9] . The carbon-nitrogen stretching vibration of the thiazole ring manifests around 1600-1620 wavenumbers [9] [8].
Mass spectrometry analysis reveals the molecular ion peak corresponding to the free base form at mass-to-charge ratio 129, consistent with the molecular formula C₄H₇N₃S [10]. Fragmentation patterns typically involve loss of the hydrazinyl group and subsequent thiazole ring fragmentation.
Table 2: Characteristic Spectroscopic Data for 2-Hydrazinyl-4-methylthiazole
| Technique | Parameter | Chemical Shift/Frequency | Reference |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Methyl group | δ 2.3-2.5 ppm | |
| ¹H Nuclear Magnetic Resonance | Thiazole proton | δ 7.5-8.5 ppm | [8] |
| ¹H Nuclear Magnetic Resonance | Hydrazinyl protons | δ 8.0-10.8 ppm | [9] |
| ¹³C Nuclear Magnetic Resonance | Thiazole carbons | δ 150-160 ppm | |
| ¹³C Nuclear Magnetic Resonance | Methyl carbon | δ 12-15 ppm | |
| Infrared | Nitrogen-Hydrogen stretch | ~3200 cm⁻¹ | |
| Infrared | Carbon-Nitrogen stretch | 1600-1620 cm⁻¹ | [9] [8] |
| Mass Spectrometry | Molecular ion | m/z 129 | [10] |
Thermal characterization of 2-hydrazinyl-4-methylthiazole hydrochloride reveals important stability parameters and phase transition behaviors. The compound demonstrates significant thermal stability under standard storage conditions, with recommended storage temperatures typically maintained below ambient conditions to preserve chemical integrity [2].
Related benzothiazole hydrazine derivatives exhibit melting points in the range of 167-169°C, providing insight into the thermal behavior of this compound class [11]. The decomposition temperature typically occurs at elevated temperatures, with related compounds showing stability up to approximately 240-250°C before significant thermal degradation [12].
Thermogravimetric analysis techniques have proven valuable for investigating the thermal behavior of hydrazine-containing compounds. These methods can reveal dehydration patterns, decomposition kinetics, and thermal stability profiles [13]. For hydrazinyl-thiazole compounds, thermal decomposition typically proceeds through multiple stages, beginning with loss of volatile components followed by ring degradation at higher temperatures.
The phase behavior of the hydrochloride salt form influences both stability and handling characteristics. Salt formation enhances thermal stability compared to the free base form, while also improving crystallization properties and storage stability [12]. The presence of the hydrochloride counterion contributes to the formation of stable crystal lattices through ionic interactions.
Table 3: Thermal Properties of Related Hydrazinyl-thiazole Compounds
| Property | Value | Compound | Reference |
|---|---|---|---|
| Melting Point | 167-169°C | 4-Methyl-2-benzothiazolehydrazine | [11] |
| Density (Predicted) | 1.44±0.1 g/cm³ | 4-Methyl-2-benzothiazolehydrazine | [11] |
| Boiling Point (Predicted) | 351.5±35.0°C | 4-Methyl-2-benzothiazolehydrazine | [11] |
| Storage Temperature | <20°C | General hydrazinyl-thiazoles | [2] |
| Thermal Stability Range | Up to ~240°C | Related compounds | [12] |
Solubility characteristics of 2-hydrazinyl-4-methylthiazole hydrochloride reflect the compound's amphiphilic nature, combining hydrophilic hydrazinyl functionality with the more lipophilic thiazole ring system. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, facilitating dissolution in polar solvents [1].
Water represents an effective solvent medium for thiazole hydrazone synthesis and related chemical transformations. Research demonstrates that aqueous reaction media can provide superior yields compared to organic solvents for certain thiazole chemistry, indicating favorable solubility characteristics in polar environments [14]. The compound shows enhanced solubility in polar protic solvents including water and lower alcohols.
Organic solvent solubility varies considerably depending on solvent polarity and hydrogen bonding capacity. Dimethyl sulfoxide demonstrates excellent solvating properties for related thiazole compounds, with solubilities exceeding 50 milligrams per milliliter reported for structurally similar molecules [15]. Ethanol and methanol also serve as effective solvents for dissolution and recrystallization procedures [14].
Partition coefficient studies provide insight into the compound's lipophilicity and potential membrane permeability characteristics. Related thiazole compounds exhibit logarithmic partition coefficients in the range of 0.9-2.1, indicating moderate lipophilicity [16] [17]. The presence of the hydrazinyl group and hydrochloride salt formation likely reduces lipophilicity compared to unsubstituted thiazole analogs.
The predicted partition coefficient for 2-hydrazinyl-4-methylthiazole suggests balanced hydrophilic-lipophilic properties. Related dihydrothiazole hydrazine compounds exhibit logarithmic partition coefficients around 0.88, reflecting moderate polarity [18]. These values indicate sufficient aqueous solubility for biological applications while maintaining adequate lipophilicity for membrane interactions.
Table 4: Solubility and Partition Data for Hydrazinyl-thiazole Compounds
| Solvent/Property | Value/Description | Reference |
|---|---|---|
| Water | Enhanced solubility as hydrochloride salt | [14] [1] |
| Dimethyl sulfoxide | >50 mg/mL (related compounds) | [15] |
| Ethanol | Good solubility for recrystallization | [14] |
| Methanol | Effective solvent medium | [14] |
| Log P (Predicted) | 0.88-2.1 (related compounds) | [16] [17] [18] |
| Aqueous solubility | Salt form >> free base | [1] |
The synthesis of 2-Hydrazinyl-4-methylthiazole hydrochloride through hydrazine-based cyclization represents one of the most fundamental approaches in thiazole chemistry. Classical hydrazine-based cyclization strategies involve the reaction of aminothiazole precursors with hydrazine hydrate under controlled conditions . The typical procedure utilizes 4-methyl-2-aminothiazole as the starting material, which undergoes nucleophilic substitution with hydrazine hydrate in ethylene glycol under reflux conditions for several hours .
The mechanism of hydrazine-based cyclization proceeds through initial nucleophilic attack by the hydrazine nitrogen on the electrophilic carbon center, followed by cyclization to form the thiazole ring system . Studies have demonstrated that this approach can achieve yields ranging from 70-95% when optimized conditions are employed [2]. The reaction typically requires elevated temperatures (60-80°C) and extended reaction times (2-6 hours) to ensure complete conversion of starting materials [2].
Recent investigations have shown that the choice of solvent significantly impacts the efficiency of hydrazine-based cyclization [3]. Polar protic solvents such as ethanol and methanol provide optimal conditions for hydrogen bonding interactions that stabilize reaction intermediates [3]. Alternative approaches utilizing water as a green solvent have demonstrated yields of 52-75% while offering environmental advantages [4].
The hydrazine-based cyclization strategy offers several advantages including high yields, scalability, and straightforward reaction conditions. However, limitations include the requirement for multi-step synthesis and potential side reactions involving hydrazine derivatives [5]. Optimization studies have revealed that maintaining precise stoichiometric ratios (1:1 to 1:1.5) between the thiazole precursor and hydrazine hydrate is critical for maximizing product formation [6].
Haloketone-mediated thiazole formation represents the cornerstone of classical thiazole synthesis, embodying the principles of the Hantzsch thiazole synthesis [7]. This methodology involves the condensation reaction between α-haloketones and sulfur-containing nucleophiles such as thioamides or thiosemicarbazides [7]. The reaction mechanism proceeds through nucleophilic attack by the sulfur atom on the α-carbon of the haloketone, followed by intramolecular cyclization to form the thiazole ring [2].
The classical Hantzsch synthesis utilizes thioamides as nucleophiles, reacting with α-haloketones under basic conditions [8]. Triethylamine serves as both a base and catalyst, neutralizing the hydrogen halide formed during the reaction while promoting cyclization [8]. Kinetic studies have revealed that the reaction follows second-order kinetics with respect to both reactants, with activation energies ranging from 33-49 kilojoules per mole per Kelvin [2].
Mechanistic investigations demonstrate that the nucleophilic attack by the thioamide sulfur on the α-haloketone carbonyl leads to cyclization forming the thiazole ring . The halide serves as an excellent leaving group, creating a vacant site for nucleophilic attack [8]. The reaction typically proceeds through formation of intermediate compounds that undergo subsequent cyclization and aromatization to yield the final thiazole product [7].
Optimization of haloketone-mediated thiazole formation has focused on solvent selection, temperature control, and catalyst loading [5]. Studies indicate that polar aprotic solvents such as dioxane and dimethylformamide provide optimal conditions, yielding products in 50-70% yields . The use of catalytic amounts of triethylamine (5-10 mol%) has been shown to significantly improve reaction efficiency while minimizing side reactions [6].
Recent advances in haloketone-mediated synthesis have incorporated alternative activation methods including microwave irradiation and ultrasonic treatment [3]. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining or improving yields [3]. Ultrasonic irradiation has demonstrated particular effectiveness in promoting cyclization reactions, achieving yields of 72-87% in reaction times of 15-25 minutes [4].
Advanced multicomponent reaction systems represent a paradigm shift in thiazole synthesis, offering enhanced atom economy and reduced synthetic complexity [5]. These methodologies combine three or more starting materials in a single reaction vessel to construct the thiazole framework through sequential bond-forming processes [5]. The development of multicomponent reactions has been driven by the principles of green chemistry and the desire to minimize waste generation while maximizing synthetic efficiency [9].
One-pot three-component reactions have emerged as particularly powerful tools for thiazole synthesis [10]. A representative example involves the reaction of 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and hydrazonoyl chlorides in dioxane containing catalytic triethylamine [10]. This approach yields thiazole derivatives in 60-80% yields within 2-4 hours of reflux [10].
The mechanism of multicomponent thiazole synthesis typically involves initial condensation between two components to form a reactive intermediate, followed by cyclization with the third component [5]. Sequential bond formation occurs through nucleophilic substitution, condensation, and cyclization reactions that proceed without isolation of intermediates [11]. This cascade approach significantly reduces the number of synthetic steps while improving overall efficiency [5].
Four-component reaction systems have been developed that utilize aldehydes, ketones, ammonium salts, and elemental sulfur as starting materials [5]. These metal-free conditions provide access to polysubstituted thiazole derivatives in moderate to good yields under environmentally benign conditions [5]. The reaction proceeds through formation of imine intermediates followed by sulfur incorporation and cyclization [12].
Recent innovations in multicomponent synthesis include the development of domino and cascade reactions [5]. These reactions involve multiple bond-forming events that occur in a predetermined sequence without the isolation of intermediates [5]. Palladium-catalyzed multicomponent reactions have been developed that combine aryl boronic acids with α-thiocyanomethyl ketones to provide thiazole derivatives in excellent yields [5].
Enzymatic multicomponent reactions represent an emerging area of development in thiazole synthesis [8]. α-amylase derived from Aspergillus oryzae has been employed as a catalyst for one-pot synthesis of thiazole derivatives from secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate [8]. These biocatalytic approaches offer mild reaction conditions and high selectivity while adhering to principles of green chemistry [8].
Solvent selection plays a critical role in determining the success of thiazole synthesis reactions [3]. Comprehensive optimization studies have revealed that polar protic solvents such as ethanol and methanol provide optimal conditions for most thiazole-forming reactions [3]. The ability of these solvents to stabilize charged intermediates through hydrogen bonding interactions significantly enhances reaction efficiency [13].
Water has emerged as an attractive green solvent for thiazole synthesis [3]. Studies demonstrate that aqueous reaction media can achieve yields of 52-75% while offering significant environmental advantages [4]. The use of water as solvent eliminates the need for organic solvents and simplifies product isolation through precipitation [14]. However, solubility limitations may restrict the substrate scope in purely aqueous systems [3].
Polar aprotic solvents including dimethyl sulfoxide and dimethylformamide have shown particular effectiveness for thiazole synthesis [15]. These solvents provide excellent solubility for both polar and nonpolar substrates while stabilizing ionic intermediates [16]. Optimization studies indicate that reaction yields can be improved by 15-20% when appropriate polar aprotic solvents are employed [3].
Catalyst optimization represents another critical aspect of thiazole synthesis [17]. Triethylamine serves as the most commonly employed base catalyst, functioning to neutralize hydrogen halide byproducts while promoting cyclization [6]. Studies have established that catalyst loadings of 5-10 mol% provide optimal results, with higher loadings leading to side reactions and lower loadings resulting in incomplete conversion [6].
Alternative catalysts including 1,4-diazabicyclo[2.2.2]octane (DABCO) and potassium carbonate have demonstrated effectiveness in specific reaction systems [15]. DABCO has proven particularly effective as a base catalyst in multicomponent reactions, promoting clean reactions even at low concentrations (0.2 equivalents) [15]. The bifunctional nature of DABCO allows it to serve both as a base and as a nucleophilic catalyst [15].
Biocatalytic approaches utilizing lipase enzymes have shown promise for thiazole synthesis under mild conditions [4]. Lipase-catalyzed reactions proceed in aqueous media at ambient temperature, achieving yields of 52-75% within 25 minutes under ultrasonic irradiation [4]. The use of biocatalysts offers advantages including high selectivity, mild reaction conditions, and environmental compatibility [4].
Temperature optimization studies have revealed that most thiazole-forming reactions proceed optimally at temperatures ranging from 60-80°C [2]. Higher temperatures (above 100°C) can lead to decomposition of products or starting materials, while lower temperatures result in incomplete conversion [13]. The activation energy for thiazole formation has been determined to be in the range of 33-49 kilojoules per mole per Kelvin, indicating moderate temperature dependence [2].
Purification of 2-Hydrazinyl-4-methylthiazole hydrochloride requires careful consideration of the compound's physicochemical properties [18]. Recrystallization from ethanol represents the most commonly employed purification method, achieving purities of 95-99% with yield recoveries of 85-95% [18]. The process involves hot dissolution of the crude product in ethanol followed by controlled cooling to promote crystal formation [18].
Alternative recrystallization solvents including methanol and dimethylformamide have been evaluated for specific applications [18]. Methanol provides faster crystallization kinetics and good yields (80-90%) but may be limited to methanol-soluble compounds [19]. Dimethylformamide offers advantages for polar compounds but requires elevated temperatures due to its high boiling point [16].
Column chromatography using silica gel provides high-resolution purification with typical yield recoveries of 70-85% and purities of 90-98% [20]. Gradient elution systems employing hexane/ethyl acetate ratios from 3:1 to 6:1 have proven effective for separating thiazole derivatives [20]. However, column chromatography is time-consuming and requires specialized expertise for optimal results [21].
Anti-solvent crystallization techniques offer controlled crystal formation through gradual addition of a non-solvent to a saturated solution [22]. This method has been particularly effective for thiazole derivatives, achieving purities of 88-95% with yield recoveries of 75-90% [13]. The technique allows precise control over crystal size and morphology, which can impact subsequent processing steps [22].
Yield enhancement strategies focus on optimizing reaction conditions to maximize product formation while minimizing side reactions. Catalyst optimization using triethylamine, DABCO, or potassium carbonate at loadings of 5-10 mol% can improve yields by 15-25% [6]. Solvent system selection, particularly the use of polar aprotic solvents, can enhance yields by 10-20% through improved substrate solubility and intermediate stabilization [3].
Alternative activation methods including microwave and ultrasonic irradiation have demonstrated significant yield improvements [3]. Microwave-assisted synthesis can improve yields by 25-35% while dramatically reducing reaction times [23]. Ultrasonic irradiation provides energy for bond formation processes, leading to yield improvements of similar magnitude [4].
Atmosphere control using inert gases such as nitrogen or argon prevents oxidation and side reactions, typically improving yields by 5-10% [19]. The use of additives including molecular sieves and drying agents removes water and prevents hydrolysis, contributing to yield improvements of 10-15% [16]. Optimized workup procedures that minimize product decomposition can enhance overall yields by 10-15% [18].
Temperature control represents a critical factor in yield optimization [2]. Maintaining optimal reaction temperatures (60-80°C) can improve yields by 20-30% compared to ambient temperature conditions [6]. Extended reaction times (4-6 hours) ensure complete conversion of starting materials, contributing to yield improvements of 15-25% [3].
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